2-bromo-7-methoxy-9H-carbazole
Overview
Description
2-bromo-7-methoxy-9H-carbazole is a derivative of the carbazole molecule, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The methoxy and bromo substituents on the carbazole core indicate that it is a modified compound with potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-H carbazoles from 2-chloroanilines involves consecutive catalytic amination and C-H activation, which can be performed in a tandem manner in one pot . Additionally, methoxy-substituted carbazoles can be synthesized through twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions, starting from dibromo-dinitro carbazole precursors . These methods demonstrate the versatility and adaptability of synthetic strategies to produce carbazole derivatives, including 2-bromo-7-methoxy-9H-carbazole.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the planarity of the carbazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's properties. For example, the planarity of the carbazole rings in biphenyl carbazole derivatives contributes to their high thermal stability and luminescence properties . The introduction of methoxy and bromo groups would similarly affect the electronic structure and steric hindrance of 2-bromo-7-methoxy-9H-carbazole.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including N-alkylation, as seen in the synthesis of 9-(4-vinylbenzyl)-9H-carbazole copolymers , and iodination, as demonstrated in the preparation of diiodo-carbazole compounds . These reactions are crucial for modifying the carbazole core to achieve desired physical and chemical properties. The presence of a bromo substituent in 2-bromo-7-methoxy-9H-carbazole suggests that it could be a reactive site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. Methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole exhibit a range of HOMO energy values and demonstrate high hole drift mobility, indicating their potential in electronic applications . Similarly, the photophysical and electrochemical properties of methoxy-substituted diindolocarbazoles, which display bright photoluminescence, suggest that 2-bromo-7-methoxy-9H-carbazole may also possess unique optical properties . The thermal stability of carbazole derivatives is another important characteristic, with some compounds showing high decomposition temperatures .
Scientific Research Applications
Optoelectronics
Carbazole and its derivatives have become important materials for optoelectronic applications . They have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Organic Light Emitting Diodes (OLEDs)
2-bromo-7-methoxy-9H-carbazole has been used for further synthesis of semiconducting small molecules and polymers in the application of OLEDs .
Solar Cells
This compound is also used in the synthesis of materials for dye-sensitized solar cells, polymer and perovskite solar cells .
Biological Activities
Carbazoles have been reported to display assorted biological activities such as antitumor , antiepileptic , antimicrobial , anti-inflammatory , antioxidative , analgesic , antidiarrhoeal , antihistaminic , neuroprotective and pancreatic lipase inhibition properties .
Synthesis of Dopant or Host Materials
Carbazole derivatives are popular building blocks for the synthesis of dopant or host materials .
Highly Efficient Phosphorescent and TADF OLEDs
They are used in the application of highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs .
Nanodevices and Rechargeable Batteries
Carbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices and rechargeable batteries .
Electrochemical Transistors
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . These polymers have been used in electrochemical transistors .
Coating on Carbon Fibre Microelectrodes
PVBCz, a derivative of carbazole, is formed by the modified VBCz thin-film coating on CFME (carbon fibre microelectrodes) with an electrodeposition charge (Q) of 70.69 mC .
Safety And Hazards
properties
IUPAC Name |
2-bromo-7-methoxy-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKGUQOMPCEFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-methoxy-9H-carbazole | |
CAS RN |
200878-50-8 | |
Record name | 2-Bromo-7-methoxy-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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